Tris(dimethylamido)gallium(III) (also known as Ga(NMe2)3) is a metalorganic compound commonly employed as a precursor in the synthesis of gallium-containing materials, particularly gallium nitride (GaN) [, , ]. This compound falls under the classification of metal amides, characterized by a metal center bonded to one or more amido ligands. Due to its volatility and reactivity, Tris(dimethylamido)gallium(III) is particularly well-suited for use in vapor deposition techniques, such as atomic layer deposition (ALD) [], to create thin films with precise control over thickness and uniformity.
Tris(dimethylamido)gallium(III) is typically synthesized through the reaction of gallium trichloride (GaCl3) with lithium dimethylamide (LiNMe2) []. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and in a dry solvent like diethyl ether or hexane. The reaction proceeds via a salt metathesis mechanism, where the lithium cation exchanges with the gallium cation, forming lithium chloride as a byproduct.
One of the most significant reactions of Tris(dimethylamido)gallium(III) is its decomposition at elevated temperatures in the presence of ammonia (NH3) to produce GaN [, ]. This reaction is fundamental to the use of Tris(dimethylamido)gallium(III) in ALD and other vapor deposition processes for GaN thin film fabrication. The decomposition reaction likely proceeds via a multi-step mechanism involving the sequential elimination of dimethylamine (HNMe2) molecules and subsequent reaction with ammonia to form GaN.
In the context of GaN thin film growth, the mechanism of action of Tris(dimethylamido)gallium(III) involves its adsorption onto the substrate surface, followed by its reaction with ammonia []. This reaction leads to the formation of a GaN monolayer on the substrate. The byproducts of this reaction, primarily dimethylamine, are then removed from the reaction chamber through purging with an inert gas. This cycle of precursor pulsing, reaction, and purging is repeated multiple times to achieve the desired film thickness.
Tris(dimethylamido)gallium(III) is a colorless liquid at room temperature and has a boiling point of approximately 195°C []. It is highly air- and moisture-sensitive, readily hydrolyzing upon exposure to air to form gallium oxide and dimethylamine. Due to its reactivity with air and moisture, Tris(dimethylamido)gallium(III) must be handled under strictly inert conditions using techniques such as Schlenk line or glovebox techniques.
The primary application of Tris(dimethylamido)gallium(III) is in the synthesis of GaN-based materials [, , ].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9